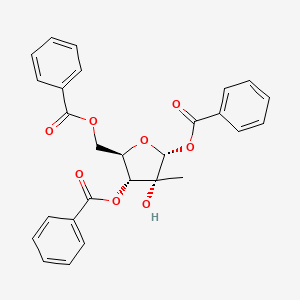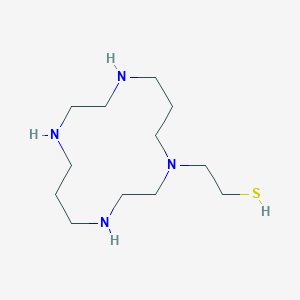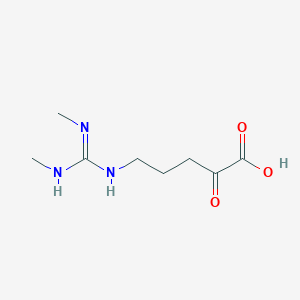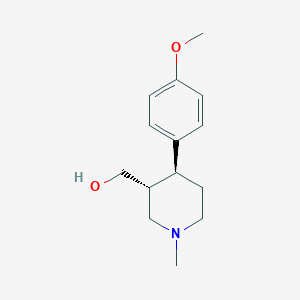![molecular formula C₁₂H₁₄ClN B1145344 (1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine CAS No. 1175018-74-2](/img/structure/B1145344.png)
(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine, or (1R)-N-CPI for short, is a novel compound that has been recently synthesized in the laboratory. It is a derivative of indene, a naturally occurring aromatic hydrocarbon, and it has been studied for its potential applications in a variety of areas, including organic synthesis, medicinal chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Biodegradation
The compound is involved in the biodegradation of chloroallyl alcohols by pure and mixed bacterial cultures . Only 2-chloroallyl alcohol and cis- and trans-3-chloroallyl alcohol served as growth substrate for pure cultures. The other chloroallyl alcohols could be cometabolically degraded during growth on 2-chloroallyl alcohol .
Enzyme Activity
The compound plays a role in the catalysis of the reaction: 3-chloroallyl aldehyde + H2O = 2 H+ + 2 e- + 3-chloroacrylic acid . This reaction is facilitated by the enzyme 3-chloroallyl aldehyde dehydrogenase .
Environmental Biotechnology
The compound is used in environmental biotechnology, specifically in the cometabolic degradation of chloroallyl alcohols in batch and continuous cultures . Efficient degradation of a mixture of chloroallyl alcohols in continuous culture could only be achieved in the presence of a satellite population .
Genetic Adaptation
The compound is involved in genetic adaptation processes. The results from a study indicate the importance of mixed cultures and genetic adaptation for efficient chloroallyl alcohol removal .
Toxicology Studies
The compound is used in toxicology studies to evaluate the maximum tolerated doses . Physiologically-based pharmacokinetic (PBPK) modeling is used to evaluate the design of assays for the in vivo genotoxicity of 3-chloroallyl alcohol .
Industrial Waste Water Treatment
The compound is used in the treatment of industrial waste water. Studies have shown that glyphosate degradation by immobilized bacteria in industrial waste water effluent is possible .
Eigenschaften
IUPAC Name |
(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c13-8-3-9-14-12-7-6-10-4-1-2-5-11(10)12/h1-5,8,12,14H,6-7,9H2/b8-3-/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLXGVLJGYOTNZ-CPWLGJMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCC=CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1NC/C=C\Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1145261.png)



![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)

